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Compound of Interest

Compound Name: Org-12962 hydrochloride

Cat. No.: B1663714

Oss, The Netherlands — Developed by Organon, the pharmaceutical research and
development company, Org-12962 emerged in the late 1990s as a potent and selective agonist
for the serotonin 5-HT2C receptor. This pyridinylpiperazine derivative was investigated for its
potential as a novel anxiolytic and antidepressant agent. While showing promise in early
studies, its development was ultimately halted during human trials due to an unfavorable side-
effect profile. This technical guide provides a comprehensive overview of the discovery,
preclinical and clinical development, and the eventual discontinuation of Org-12962.

Discovery and Rationale

The development of Org-12962 was rooted in the growing understanding of the role of the 5-
HT2C receptor in regulating mood and anxiety. Preclinical and clinical evidence at the time
suggested that agonism of the 5-HT2C receptor could produce anxiolytic and antidepressant
effects. Organon, along with other pharmaceutical companies, initiated programs to identify and
develop selective 5-HT2C agonists as a new therapeutic class for psychiatric disorders.

While the specific screening and lead optimization process for Org-12962 has not been
detailed in publicly available literature, it is understood to have originated from a broader
medicinal chemistry program at Organon focused on developing ligands for serotonin
receptors. The chemical structure of Org-12962, 1-(5-trifluoromethyl-6-chloropyridin-2-
yl)piperazine, reflects a common scaffold for 5-HT receptor ligands.

In Vitro Pharmacological Profile
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The initial and most detailed in vitro characterization of Org-12962 was published by Porter and
colleagues in 1999.[1] This pivotal study assessed the functional activity of Org-12962 at
recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese Hamster
Ovary (CHO-K1) cells.

Quantitative Data: Potency and Efficacy

The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced
increases in intracellular calcium ([Ca2+]i), a hallmark of Gg-coupled receptor activation. The
key findings for Org-12962 are summarized in the table below.

Intrinsic Activity (%

Receptor Subtype Agonist PEC50 (Potency)
of 5-HT max)
h5-HT2C Org-12962 8.1x0.1 955
5-HT 85+0.1 100
h5-HT2A Org-12962 7.0x0.1 708
5-HT 8.2x0.1 100
h5-HT2B Org-12962 <6.0 <20
5-HT 8.8x0.1 100

Data from Porter et al., 1999[1]

These results demonstrated that Org-12962 is a potent and high-efficacy agonist at the human
5-HT2C receptor, with approximately 12-fold selectivity over the 5-HT2A receptor in terms of
potency and lower intrinsic activity at the 5-HT2A subtype. Its activity at the 5-HT2B receptor
was significantly lower.

Experimental Protocol: FLIPR Assay for [Ca2+]i

The experimental workflow for the functional characterization of Org-12962 is outlined below.
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Figure 1: Experimental workflow for the in-vitro functional characterization of Org-12962.
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Preclinical In Vivo Development

Detailed preclinical in vivo studies specifically on Org-12962 in animal models of anxiety and
depression have not been published. However, research from Organon and their collaborators
on other selective 5-HT2C agonists, such as Ro-60-0175, provides insight into the expected
preclinical profile. These related compounds demonstrated efficacy in animal models of
obsessive-compulsive disorder and depression, but not consistently in models of generalized
anxiety. It is likely that Org-12962 underwent a similar battery of preclinical tests to warrant its
progression into clinical trials.

Clinical Development and Discontinuation

Org-12962 advanced into Phase Il clinical trials for the treatment of depression and anxiety.
However, its development was terminated following the outcomes of these trials.

The Public Speaking Challenge

A key study in the clinical evaluation of Org-12962 as an anxiolytic was a "public speaking
challenge”. This is a common experimental paradigm used to induce anxiety in a controlled
setting to evaluate the efficacy of anti-anxiety medications. While the specific protocol and
quantitative results for the Org-12962 trial are not publicly available, the general methodology

for such a study is well-established.
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Figure 2: Generalized workflow for a public speaking challenge in anxiolytic drug trials.

Reasons for Discontinuation

The clinical trials revealed that while Org-12962 may have had some anxiolytic effects, these
were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1]
These adverse events were attributed to a lack of sufficient in vivo selectivity of Org-12962 for
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the 5-HT2C receptor over the 5-HT2A receptor. Activation of 5-HT2A receptors is associated
with hallucinogenic and psychotomimetic effects, and it is believed that the side effects of Org-
12962 were a manifestation of off-target 5-HT2A activation.

Signaling Pathways

The primary mechanism of action of Org-12962 is the activation of the Gg/11 signaling pathway
downstream of the 5-HT2C receptor.
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Figure 3: Simplified Gq signaling pathway activated by Org-12962 at the 5-HT2C receptor.
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Synthesis

A specific, detailed synthesis protocol for Org-12962 has not been published in the peer-
reviewed literature. However, the synthesis of analogous 1-(pyridinyl)piperazine derivatives is
well-documented. A plausible synthetic route would involve the nucleophilic aromatic
substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine.

+
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Figure 4: Plausible synthetic scheme for Org-12962.

Conclusion

Org-12962 was a promising 5-HT2C receptor agonist that ultimately failed in clinical
development due to a lack of in vivo selectivity, leading to unacceptable side effects. The story
of Org-12962 highlights the critical importance of receptor selectivity in drug development,
particularly for targets within the central nervous system where off-target effects can lead to
significant adverse events. Despite its discontinuation, the research into Org-12962 and other
5-HT2C agonists contributed valuable knowledge to the understanding of the role of this
receptor in psychiatric disorders and informed the development of subsequent, more selective
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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